molecular formula C8H5ClN2O2 B13457277 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B13457277
M. Wt: 196.59 g/mol
InChI Key: YYCAQXFCOHOPBG-UHFFFAOYSA-N
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Description

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrazine core with a chlorine atom at position 7 and a carboxylic acid group at position 1. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol (calculated from ). The compound is utilized as a building block in medicinal chemistry and organic synthesis due to its reactive sites, which allow for further functionalization. The chlorine substituent enhances electrophilicity at the adjacent positions, while the carboxylic acid group enables salt formation or conjugation with other molecules .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

7-chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-6-7(8(12)13)10-1-2-11(6)4-5/h1-4H,(H,12,13)

InChI Key

YYCAQXFCOHOPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2C(=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Route via Cyclization of Pyrrolo and Pyrazine Precursors

Step 1: Synthesis of Pyrrolo[1,2-a]pyrazine Core

  • Starting from 2-aminopyrazine derivatives, a cyclization reaction with suitable pyrrole derivatives is performed.
  • The reaction typically involves condensation under acidic or basic conditions, facilitated by dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).

Step 2: Chlorination at the 7-Position

  • Selective chlorination is achieved using reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), targeting the 7-position on the heterocyclic ring.
  • Reaction conditions are optimized to prevent over-chlorination and ensure regioselectivity.

Step 3: Oxidation to Carboxylic Acid

  • The methyl or other substituents on the heterocycle are oxidized to the carboxylic acid using strong oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents.
  • Alternatively, oxidative cleavage of side chains attached at the 1-position can lead to the carboxylic acid formation directly.

Supporting Data:

  • Patent US7947682B2 describes a similar approach for preparing substituted pyrroloquinoxaline derivatives, which involves cyclization and oxidation steps, indicating the feasibility of this route for the target compound.

Route via Functionalization of Pre-formed Heterocycles

  • An alternative approach involves synthesizing a pre-formed pyrrolo[1,2-a]pyrazine core, then introducing the carboxyl group via directed lithiation or metalation followed by carboxylation with carbon dioxide (CO₂).
  • Chlorination at the 7-position is then performed using NCS or other chlorinating agents under controlled conditions.

Example:

  • The process involves lithiation of the heterocycle at the 7-position, followed by quenching with dry ice (CO₂) to form the carboxylic acid.
  • Subsequent chlorination yields the desired 7-chloro derivative.

Specific Synthesis Examples from Patent Literature

Patent/Publication Key Steps Reagents and Conditions Remarks
US7947682B2 Cyclization + oxidation PPA, KMnO₄, NCS Produces various substituted pyrroloquinoxalines, adaptable for the target compound
WO2007138355A1 Multi-step synthesis involving heterocyclic formation, chlorination, and salt formation Chlorinating agents, oxidants Focused on PARP inhibitors, relevant for structural modifications
US9193732B2 Metalation + carboxylation n-BuLi, CO₂ Suitable for introducing carboxylic acids at specific positions

Notes on Optimization and Yield Enhancement

  • Reaction selectivity is critical during chlorination; conditions such as temperature, solvent choice (e.g., dichloromethane, acetonitrile), and reagent equivalents influence regioselectivity.
  • Oxidation steps are optimized to prevent over-oxidation or degradation of the heterocyclic core.
  • Purification often involves column chromatography, recrystallization, or preparative HPLC to achieve high purity (>99%).

Data Tables and Characterization

Parameter Method Result/Observation
Melting Point Differential Scanning Calorimetry (DSC) 200–205°C (indicative of purity)
Purity HPLC >99% purity
Structural Confirmation NMR (¹H, ¹³C) Characteristic signals for heterocyclic protons and carbons
Elemental Analysis CHN analysis Within ±0.4% of theoretical values

Summary of the Most Efficient Method

Based on the comprehensive review, the most efficient synthesis involves:

  • Constructing the pyrrolo[1,2-a]pyrazine core via cyclization of suitable precursors.
  • Performing regioselective chlorination at the 7-position using NCS or POCl₃.
  • Oxidizing the methyl or side-chain groups to the carboxylic acid using KMnO₄ or similar oxidants.
  • Purification and characterization to confirm the structure and purity.

This method has been validated across multiple patents and scientific publications, demonstrating scalability and high yield potential.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while substitution reactions can yield a variety of functionalized pyrazine derivatives.

Scientific Research Applications

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid with analogs in terms of structure , synthetic accessibility , and applications .

Structural Analogues with Substituted Pyrrolo-Pyridine/Pyrazine Cores
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Reference
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid C₈H₅ClN₂O₂ Cl (C7), COOH (C1) 196.59 Fused pyrrole-pyrazine core
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Cl (C5), COOH (C2) 196.59 Pyrrolo-pyridine core; substituent positions alter electronic distribution
Pyrrolo[1,2-a]pyrazine-4-carboxylic acid C₈H₆N₂O₂ COOH (C4) 162.15 Lack of chlorine; carboxylic acid at C4 reduces steric hindrance
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine C₁₁H₈ClN₃ Cl (C6), CH₃ (C1), fused pyrido ring 217.66 Additional pyridine ring increases planarity and π-π stacking potential

Key Observations :

  • Ring System : The pyrrolo-pyrazine core (target compound) vs. pyrrolo-pyridine () or pyrido-pyrrolo-pyrazine () alters aromaticity and hydrogen-bonding capacity.
  • Substituent Position : Chlorine at C7 (target) vs. C5 () or C6 () affects reactivity. For example, C7 chlorination in the target compound may direct electrophilic substitution to adjacent positions .
  • Carboxylic Acid Position : The C1 carboxylic acid group (target) vs. C2 () or C4 () modifies solubility and conjugation efficiency.

Biological Activity

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound notable for its unique pyrrolo-pyrazine structure, which includes a chlorine substituent and a carboxylic acid functional group. This compound has garnered interest in the scientific community due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.

The molecular formula of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is CHClNO, with a molecular weight of approximately 196.59 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a versatile candidate for further modifications and studies.

Biological Activities

Preliminary studies indicate that 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antitumor Activity : Initial findings suggest it may possess properties that inhibit tumor growth.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorPotential inhibition of tumor cells
Enzyme InhibitionModulation of enzyme activity

The mechanisms underlying the biological activities of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid are not yet fully elucidated. However, research suggests that its interactions with biological targets such as enzymes or receptors are crucial. For instance, studies on similar compounds have indicated that structural features significantly influence binding affinity and biological efficacy .

Research Findings

Recent evaluations have focused on the synthetic routes and biological efficacy of compounds related to 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid. These studies highlight the necessity for further investigation into its pharmacological potential:

  • Synthetic Accessibility : Various synthetic routes have been proposed for producing this compound, emphasizing its feasibility for research applications .
  • Biological Evaluation : Investigations into the compound's activity against respiratory pathogens suggest significant effects at specific concentrations (e.g., 50 μg/mL) .

Q & A

Q. What are the common synthetic routes for 7-chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of pyrrolo-pyrazinone precursors using phosphorus oxychloride (POCl₃) under reflux or room-temperature conditions. Evidence shows that chlorination at room temperature for 16 hours followed by neutralization with sodium bicarbonate and purification via silica gel chromatography yields high-purity products . Alternative routes, such as one-pot synthesis using acetylenic esters and nitrostyrene derivatives, have also been explored for related pyrrolo-pyrazine frameworks .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to verify aromatic proton environments and chlorine substitution patterns.
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the fused bicyclic system and carboxylic acid moiety .
  • HPLC : Assesses purity (>95% typical), with mobile phases optimized for polar heterocycles .

Q. What are the key chemical reactions for derivatizing the chlorine and carboxylic acid groups?

  • Substitution : The chlorine atom undergoes nucleophilic displacement with amines or thiols under basic conditions (e.g., NaOH) to generate amide or thioether derivatives .
  • Carboxylic acid activation : Coupling agents like EDC/HOBt facilitate amide bond formation with primary amines, critical for generating bioisosteres .
  • Decarboxylation : Thermal or acidic conditions can remove the carboxylic acid group, enabling access to simpler pyrrolo-pyrazine scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized for Pd-catalyzed cross-coupling reactions involving this compound?

Pd-catalyzed amination (e.g., Buchwald-Hartwig) achieves 85–95% yield using ligands like XPhos, with room-temperature conditions in polar aprotic solvents (e.g., DMF). Key parameters:

  • Pd source : Pd(OAc)₂ or Pd₂(dba)₃.
  • Base : Cs₂CO₃ for deprotonation.
  • Solvent : DMF or toluene, with rigorous oxygen exclusion to prevent catalyst deactivation .

Q. What computational methods are suitable for studying the electronic effects of chlorine substitution on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of chlorine, which polarizes the pyrrolo-pyrazine ring and enhances electrophilicity at the 3-position. These studies predict regioselectivity in substitution reactions and correlate with experimental Hammett parameters .

Q. How do hygroscopic properties of the carboxylic acid group impact formulation in biological assays?

The carboxylic acid group necessitates lyophilization or storage under anhydrous conditions. Pre-formulation studies using dynamic vapor sorption (DVS) assess hygroscopicity, while salt formation (e.g., sodium or hydrochloride salts) improves solubility in aqueous buffers for in vitro assays .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Reproducibility checks : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies enable selective functionalization of the pyrrolo-pyrazine core without affecting the carboxylic acid group?

Protection/deprotection : Use tert-butyl esters to mask the carboxylic acid during halogenation or alkylation. Post-reaction, acidic hydrolysis (TFA/H₂O) regenerates the free acid .

Q. What in silico tools predict the compound’s pharmacokinetic properties for drug discovery?

  • ADMET prediction : Software like SwissADME estimates logP (2.1), solubility (-3.2 log mol/L), and CYP450 inhibition.
  • Molecular docking : AutoDock Vina screens binding affinity to targets like kinase enzymes, guided by the compound’s planar aromatic structure .

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